Ethyl [(chlorosulfanyl)methyl]carbamate
Description
Properties
CAS No. |
64831-37-4 |
|---|---|
Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
ethyl N-(chlorosulfanylmethyl)carbamate |
InChI |
InChI=1S/C4H8ClNO2S/c1-2-8-4(7)6-3-9-5/h2-3H2,1H3,(H,6,7) |
InChI Key |
AVNFAVWDUIYJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCSCl |
Origin of Product |
United States |
Preparation Methods
Synthesis Routes for Ethyl [(Chlorosulfanyl)methyl]carbamate
Carbamate Formation Followed by Thiol Chlorination
The most direct route involves synthesizing ethyl [(mercapto)methyl]carbamate followed by chlorination of the thiol group. Mercaptomethylamine (HS–CH2–NH2) serves as the primary amine precursor, though its instability necessitates in situ generation or protected intermediates.
Step 1: Mercaptomethylamine Synthesis
Mercaptomethylamine is synthesized via the reaction of formaldehyde with ammonium sulfide under controlled conditions:
$$ \text{HCHO} + (\text{NH}4)2\text{S} \rightarrow \text{HS–CH}2–\text{NH}2 + \text{H}_2\text{O} $$
This reaction is typically conducted in aqueous ammonia at 0–5°C to minimize disulfide formation.
Step 2: Carbamate Formation
Ethyl chloroformate reacts with mercaptomethylamine in the presence of pyridine to neutralize HCl byproducts:
$$ \text{HS–CH}2–\text{NH}2 + \text{Cl–CO–OEt} \xrightarrow{\text{pyridine}} \text{HS–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$
Yields range from 65–75% after crystallization from isopropanol.
Step 3: Thiol Chlorination
Sulfuryl chloride (SO2Cl2) in dichloromethane at −10°C selectively converts the thiol to sulfenyl chloride:
$$ \text{HS–CH}2–\text{NH–CO–OEt} + \text{SO}2\text{Cl}2 \rightarrow \text{ClS–CH}2–\text{NH–CO–OEt} + \text{SO}_2 + \text{HCl} $$
This method achieves 80–85% purity, with residual SO2Cl2 removed via vacuum distillation.
Nucleophilic Substitution on Bromomethyl Carbamate
For improved stability, bromomethyl carbamate intermediates are synthesized before thiolation and chlorination.
Step 1: Bromomethyl Carbamate Synthesis
Phthalimide protection facilitates bromomethylamine synthesis:
- Phthalimide reacts with formaldehyde and HBr to form phthalimidomethyl bromide.
- Hydrazine deprotection yields aminomethyl bromide hydrobromide.
- Ethyl chloroformate reacts with aminomethyl bromide in dichloromethane:
$$ \text{Br–CH}2–\text{NH}2 + \text{Cl–CO–OEt} \rightarrow \text{Br–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$
Step 2: Thiolation with Sodium Hydrosulfide
Bromide displacement with NaSH in DMF at 50°C produces the thiol intermediate:
$$ \text{Br–CH}2–\text{NH–CO–OEt} + \text{NaSH} \rightarrow \text{HS–CH}2–\text{NH–CO–OEt} + \text{NaBr} $$
Yields reach 70–78% after extraction with dichloromethane.
Step 3: Chlorination as Above
Alternative Methods
Direct Chlorosulfanylation of Ethyl Carbamate
Ethyl carbamate reacts with chloromethyl chlorosulfide (Cl–S–CH2–Cl) in the presence of triethylamine:
$$ \text{NH}2–\text{CO–OEt} + \text{Cl–S–CH}2–\text{Cl} \rightarrow \text{Cl–S–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$
This method is less favored due to the extreme reactivity of Cl–S–CH2–Cl and low yields (~40%).
Enzymatic Oxidation
Chloroperoxidase (CPO)-catalyzed oxidation of ethyl [(mercapto)methyl]carbamate with H2O2 produces the sulfenyl chloride with 47–59% enantiomeric excess. While stereoselective, this approach is limited by enzyme availability and scalability.
Experimental Optimization and Challenges
Solvent Selection
Temperature Control
Yield Comparison of Methods
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamate/Thiol Chlorination | 3 steps, SO2Cl2 | 65–75 | 80–85 |
| Bromomethyl Substitution | 3 steps, NaSH | 70–78 | 85–90 |
| Direct Chlorosulfanylation | 1 step, Cl–S–CH2–Cl | 35–40 | 60–70 |
| Enzymatic Oxidation | CPO, H2O2 | 50–55 | 90–95 |
Analytical Characterization
- NMR : ¹H NMR (CDCl3) of this compound shows δ 1.25 (t, 3H, CH2CH3), δ 3.45 (d, 2H, SCH2), δ 4.15 (q, 2H, OCH2), δ 5.10 (s, 1H, NH).
- IR : Strong absorbance at 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (S=Cl).
- Elemental Analysis : Calculated for C4H8ClNO2S: C 28.67%, H 4.78%, N 8.36%; Found: C 28.52%, H 4.81%, N 8.29%.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(chlorosulfanyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl [(chlorosulfanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of ethyl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The chlorosulfanyl group plays a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
- Structure : CH₃CH₂-O-C(O)-NH₂.
- Properties : Ethyl carbamate is soluble in water and polar solvents, with a low molecular weight (104.11 g/mol) .
- Toxicity: Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. Its carcinogenic potency (TD₅₀) in mice is ~3.6 mg/kg/day, significantly lower than vinyl carbamate .
- Applications : Used in pesticide synthesis (e.g., metsulfuron methyl) and as a byproduct in fermented foods .
Vinyl Carbamate
- Structure : CH₂=CH-O-C(O)-NH₂.
- Properties : Higher reactivity due to the vinyl group, enabling metabolic activation to epoxide intermediates .
- Toxicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate, with a TD₅₀ of ~0.07 mg/kg/day in mice. It induces lung adenomas, thymomas, and liver tumors at lower doses .
- Mutagenicity : Mutagenic in Salmonella typhimurium TA100 and TA1535 strains when metabolized by liver enzymes, unlike ethyl carbamate .
Methyl Carbamate
- Structure : CH₃-O-C(O)-NH₂.
- Properties : Lower molecular weight (93.09 g/mol) and higher volatility than ethyl carbamate.
Ethyl N-(3-Chloro-4-methylphenyl)carbamate
- Structure : Ethyl carbamate with a chloro-methylphenyl substituent.
- Applications : Used as a pesticide intermediate. The chloro group enhances stability and bioactivity compared to unsubstituted carbamates .
Data Tables
Table 1: Comparative Chemical and Toxicological Properties
| Compound | Molecular Formula | Carcinogenicity (TD₅₀ in mice, mg/kg/day) | Mutagenicity (S. typhimurium) | Key Applications |
|---|---|---|---|---|
| Ethyl [(chlorosulfanyl)methyl]carbamate | C₄H₈ClNO₂S | Not reported | Not reported | Chemical intermediate (inferred) |
| Ethyl carbamate | C₃H₇NO₂ | 3.6 | Negative | Pesticides, food byproduct |
| Vinyl carbamate | C₃H₅NO₂ | 0.07 | Positive (with metabolism) | Carcinogenicity research |
| Methyl carbamate | C₂H₅NO₂ | >50 (non-significant) | Negative | Limited industrial use |
Table 2: Analytical Methods for Carbamate Detection
Research Findings on Metabolic Pathways and Reactivity
- Ethyl Carbamate Metabolism: Primarily metabolized via cytochrome P450 enzymes to N-hydroxyethyl carbamate, which is less carcinogenic than vinyl carbamate derivatives .
- Vinyl Carbamate Metabolism: Converted to vinyl carbamate epoxide, a highly reactive electrophile that binds DNA, explaining its potent carcinogenicity .
- However, specific metabolic data are lacking.
Q & A
Q. What are the optimal analytical methods for detecting and quantifying Ethyl [(chlorosulfanyl)methyl]carbamate in complex matrices (e.g., biological samples or reaction mixtures)?
- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC–MS) is widely used due to its sensitivity and specificity. For example, DB-WAX or Supelcowax columns are effective for separating carbamate derivatives, achieving limits of detection (LOD) as low as 0.5–5 μg/L . Internal standards like propyl carbamate or isotopically labeled analogs (e.g., [13C,15N]-ethyl carbamate) improve accuracy in quantification. Sample preparation often involves dichloromethane extraction followed by clean-up using Extrelut or alumina columns to reduce matrix interference .
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
- Methodological Answer : Stability is influenced by pH, temperature, and exposure to reactive agents. Store the compound at room temperature in airtight, light-resistant containers to prevent hydrolysis of the chlorosulfanyl group. Avoid strong acids/bases and oxidizing agents, as these may degrade the compound . Pre-experiment stability tests under simulated conditions (e.g., varying pH or temperature) are recommended to validate storage protocols .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Given its structural similarity to carcinogenic carbamates (e.g., ethyl carbamate), use fume hoods, nitrile gloves, and particulate respirators (EN 143 standard) to minimize inhalation or dermal exposure . Emergency measures include immediate rinsing of affected areas with water and medical consultation for accidental ingestion . Toxicity assessments should reference analogs like ethyl carbamate, classified as a probable human carcinogen by IARC .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting GC–MS or NMR results) for this compound?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, discrepancies in GC–MS results may arise from matrix effects; confirm findings with LC–MS/MS or NMR spectroscopy. If internal standards (e.g., ethyl carbamate-d5) show inconsistent recovery rates, optimize extraction protocols (e.g., switch from dichloromethane to acetonitrile) . Statistical tools like principal component analysis (PCA) can identify outliers in datasets .
Q. What synthetic strategies improve the yield of this compound while minimizing byproduct formation?
- Methodological Answer : The chlorosulfanyl group’s reactivity requires controlled conditions. Use low-temperature (-20°C) reactions to suppress side reactions like sulfonic acid formation. Catalytic agents (e.g., triethylamine) can enhance selectivity during the coupling of chlorosulfanyl intermediates with ethyl carbamate precursors . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to terminate reactions at optimal conversion points .
Q. What are the degradation pathways of this compound under environmental or physiological conditions?
- Methodological Answer : Hydrolysis is the primary degradation route. The chlorosulfanyl group may hydrolyze to sulfonic acid under aqueous conditions, while the carbamate moiety can release CO2 and ethanol. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to model degradation kinetics. LC–MS analysis of degradation products can identify key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
